molecular formula C8H15N B585495 (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane CAS No. 153075-17-3

(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B585495
CAS No.: 153075-17-3
M. Wt: 125.215
InChI Key: NFZXXFXYXOPLNM-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane is a chiral amine featuring a strained, conformationally restricted 3-azabicyclo[3.1.0]hexane core, which serves as a privileged scaffold in pharmaceutical research and medicinal chemistry. The 3-azabicyclo[3.1.0]hexane framework is a synthetically valuable saturated ring system that incorporates a rigid cyclopropane ring fused to a pyrrolidine ring, making it a high-interest molecular template for designing conformationally constrained bioactive molecules . This specific (1R)-enantiomer with an isopropyl substituent is of particular significance for constructing novel active compounds, as the core structure is established in published synthetic routes to drug candidates, including ketohexokinase inhibitors investigated for the treatment of metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH) . The scaffold's utility is further demonstrated by its application in the synthesis of CP-866,087, a mu opioid receptor antagonist, via practical and diastereoselective palladium-catalyzed cyclopropanation methodologies . The defined stereochemistry and structural complexity of this compound provide researchers with a key chiral building block for exploring structure-activity relationships (SAR), developing potential therapeutics for metabolic diseases and central nervous system (CNS) disorders, and creating targeted molecular libraries. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-propan-2-yl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6(2)8-3-7(8)4-9-5-8/h6-7,9H,3-5H2,1-2H3/t7?,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZXXFXYXOPLNM-BRFYHDHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@]12CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Enantioselective Access to 1r 1 Isopropyl 3 Azabicyclo 3.1.0 Hexane

Strategic Approaches to the Azabicyclo[3.1.0]hexane Core

The construction of the 3-azabicyclo[3.1.0]hexane skeleton is a central challenge for which numerous strategic solutions have been devised. researchgate.net These approaches can be broadly categorized based on the key bond-forming event that establishes the bicyclic system. Historically, metal-mediated cyclopropanation reactions were a primary strategy. nih.gov In recent years, [3+2] cycloaddition processes have emerged as one of the most popular and versatile methods for building the cyclopropane-fused pyrrolidine (B122466) ring. nih.govresearchgate.net Other significant strategies include various intramolecular cyclization reactions, the use of photochemical energy to drive ring formation, base-promoted additions, and ring contraction methodologies. rsc.orgnih.gov The development of enantioselective variants of these methods is crucial for accessing specific, biologically active stereoisomers of substituted 3-azabicyclo[3.1.0]hexanes. google.com

Transition-metal catalysis is a cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane core, enabling a variety of cyclopropanation reactions. These methods often involve the reaction of an alkene with a metal carbene species. A diverse array of metals, including rhodium, palladium, and copper, have been shown to be effective catalysts.

Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole using ethyl diazoacetate. By carefully selecting the catalyst and hydrolysis conditions, it is possible to form either the exo- or endo-3-azabicyclo[3.1.0]hexane products with high diastereoselectivity, often without the need for chromatographic purification. Research has shown that even at very low catalyst loadings (e.g., 0.005 mol%), excellent yields of the cyclopropanated product mixture can be achieved.

Palladium catalysis has also been extensively used. One notable method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which serves as a practical route to a wide range of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net A significant advancement in enantioselective synthesis is the palladium-catalyzed asymmetric oxidative cyclization of 1,6-enynes. This one-pot reaction forms three C-C bonds, two rings, and two adjacent quaternary stereocenters with excellent enantioselectivity, providing a powerful method for accessing chiral 3-azabicyclo[3.1.0]hexane frameworks. google.com

Other metals like gold and copper also play a role. Gold catalysts can mediate the intramolecular oxidative cyclopropanation of 1,6-enynes, while copper has been used for the intramolecular cyclopropanation of N-allyl enamine carboxylates.

Catalyst SystemSubstratesKey FeatureReference
Dirhodium(II) AcetateN-Boc-2,5-dihydropyrrole, Ethyl DiazoacetateEffective at low catalyst loadings (0.005 mol%); allows for selective formation of exo or endo isomers.
Palladium(II) / (P,R,R)-i-Pr-SPRIXAllyl Carbonates, Propargyl Amines (form 1,6-enynes in situ)Enantioselective one-pot synthesis forming two rings and two quaternary stereocenters with up to 90% ee. google.com
Palladium(0)Maleimides, N-TosylhydrazonesPractical, high-yielding, and diastereoselective route to various derivatives. researchgate.net
Copper(I)N-Allyl Enamine CarboxylatesIntramolecular cyclopropanation under copper mediation.
Gold(I)1,6-EnynesIntramolecular oxidative cyclopropanation.

The [3+2] cycloaddition has become a highly popular and powerful strategy for constructing the 3-azabicyclo[3.1.0]hexane ring system. nih.govresearchgate.net This approach typically involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form the five-membered pyrrolidine ring, with the cyclopropane (B1198618) already incorporated or formed concurrently.

A prominent application of this method is the reaction between azomethine ylides (the 1,3-dipole) and cyclopropenes (the dipolarophile). This reaction provides direct access to the bicyclic core and can be rendered highly stereoselective. An unprecedented copper-catalyzed asymmetric [3+2] cycloaddition of iminoesters (as azomethine ylide precursors) with cyclopropene-1-carboxamides has been developed. This method achieves the simultaneous and atom-economical construction of five contiguous stereogenic centers, yielding chiral 3-azabicyclo[3.1.0]hexane derivatives with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to >99% ee). The weak coordination between the amide moiety on the cyclopropene (B1174273) and the copper complex is believed to be key in controlling the stereoselectivity.

Other variations of the [3+2] cycloaddition include the coupling of maleimides with diazo compounds or their precursors, such as N-tosylhydrazones. nih.govresearchgate.net For instance, the reaction of maleimides and hydrazines can be used to construct the pyrazolidine (B1218672) ring, which upon subsequent transformation yields the desired bicyclic system. researchgate.netresearchgate.net

Dipole (or Precursor)DipolarophileCatalyst/ConditionsKey FeatureReference
IminoestersCycloprop-2-ene-1-carboxamidesCu(CH₃CN)₄BF₄ / (R)-DTBM-SegphosDesymmetrization/cycloaddition creating five continuous stereocenters with >99% ee.
Azomethine Ylide (from Ruhemann's purple)Substituted CyclopropenesHeat (65 °C)Highly chemo- and diastereoselective synthesis of bis-spirocyclic derivatives.
Diazo compounds (from N-tosylhydrazones)MaleimidesPalladium(0)Forms a palladium carbene which undergoes cycloaddition. nih.gov
Azomethine Ylidesgem-DifluorocyclopropenesThermalProvides access to novel fluorinated 3-azabicyclo[3.1.0]hexane scaffolds.

Intramolecular cyclization offers a direct route to the azabicyclo[3.1.0]hexane core by forming one of the key rings from a suitably functionalized acyclic or monocyclic precursor. These reactions are often characterized by high efficiency due to the proximity of the reacting functional groups.

A notable example is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. This oxidative reaction forges a new C-N bond to construct the pyrrolidinone ring onto a pre-existing cyclopropane, yielding highly substituted aza[3.1.0]bicycles under mild conditions with oxygen as the terminal oxidant.

Transition-metal-free conditions have also been developed. An iodine (I₂) mediated domino reaction of N-allyl enamines provides an effective pathway to 3-azabicyclo[3.1.0]hex-2-enes. This transformation proceeds through an intramolecular cyclization mechanism promoted by the electrophilic nature of iodine.

Furthermore, intramolecular C-H insertion reactions represent a powerful strategy. The treatment of 1-chlorocyclopropyl p-tolyl sulfoxides bearing an N,N-disubstituted aminomethyl group with isopropylmagnesium chloride generates a cyclopropylmagnesium carbenoid. This intermediate undergoes a 1,5-C-H insertion into a C-H bond adjacent to the nitrogen atom, directly affording the 3-azabicyclo[3.1.0]hexane skeleton in high yields. This method has also been adapted for asymmetric synthesis by using a chiral sulfinyl group as a chiral auxiliary.

Photochemistry provides unique pathways for the construction of strained ring systems like 3-azabicyclo[3.1.0]hexane, often proceeding through high-energy intermediates that are inaccessible via thermal methods. nih.govresearchgate.net

A well-documented photochemical approach involves the decomposition of substituted pyrazolines. nih.govresearchgate.net This process begins with a thermal [3+2] cycloaddition between a maleimide (B117702) and an in-situ generated diazoalkane to form a pyrazoline intermediate. nih.gov Subsequent irradiation of the pyrazoline with a high-pressure mercury lamp induces photodenitrogenation (loss of N₂). researchgate.netresearchgate.net This generates a 1,3-biradical species, which then recombines to form the cyclopropane ring, yielding the 3-azabicyclo[3.1.0]hexane-2,4-dione product. nih.govresearchgate.net This method is advantageous due to its operational simplicity and mild conditions. researchgate.net

Another distinct photochemical strategy utilizes a continuous-flow reactor. The irradiation of 1-allylpyridinium salts with UV light triggers a photochemical transformation to produce 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol. Employing a photoflow setup with quartz tubes significantly improves the productivity of this reaction compared to traditional batch methods, allowing for continuous production.

Base-promoted reactions offer a metal-free alternative for constructing the 3-azabicyclo[3.1.0]hexane framework. These methods typically rely on a base to generate a nucleophilic center that subsequently attacks an intramolecular electrophile to close the ring.

A recently developed strategy involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. rsc.orgnih.gov In this approach, a strong base, such as potassium tert-butoxide (t-BuOK), is used to deprotonate the amide N-H. The resulting anion then undergoes an intramolecular aza-Michael addition to the vinyl group, forming the five-membered pyrrolidinone ring and completing the bicyclic system. rsc.org This reaction has been shown to be effective for a range of substituted starting materials, affording the desired 3-azabicyclo[3.1.0]hexan-2-one products in moderate to excellent yields. The reaction is tolerant of various functional groups on the aryl and cyclopropyl (B3062369) moieties.

Scope of Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides
Substrate (Vinyl Cyclopropanecarboxamide)BaseYield (%)Diastereomeric Ratio (dr)Reference
1-(4-chlorophenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamidet-BuOK82-
1-(4-methoxyphenyl)-N-(p-tolyl)-2-vinylcyclopropane-1-carboxamidet-BuOK855:4
N-(4-methoxyphenyl)-1-phenyl-2-vinylcyclopropane-1-carboxamidet-BuOK75-
1-phenyl-N-(m-tolyl)-2-vinylcyclopropane-1-carboxamidet-BuOK81-

This base-induced intramolecular spirocyclization has also been identified as an efficient method for accessing the core scaffold within more complex natural product syntheses.

While many syntheses build the rings from acyclic precursors, ring-expansion and ring-contraction reactions provide an alternative approach to the bicyclo[3.1.0]hexane skeleton. These methods rearrange a larger or smaller ring system into the desired target structure.

A relevant strategy for forming the core bicyclo[3.1.0]hexane system involves a base-promoted ring contraction. In one example, an epoxy ketone derived from cyclohexane-1,4-dione undergoes a Favorskii-type rearrangement when treated with a base. This reaction results in the contraction of the six-membered ring to form the five-membered ring while simultaneously creating the fused three-membered ring, thus yielding the bicyclo[3.1.0]hexane core structure. This method provides a powerful way to access the carbocyclic analogue of the target scaffold, which can then be further elaborated to introduce the nitrogen atom.

Conversely, ring expansions of aziridines fused to a five-membered ring are well-documented, but these reactions typically convert a 1-azabicyclo[3.1.0]hexane into a piperidine (B6355638) derivative, representing a decomposition pathway rather than a synthetic one for the target scaffold. Similarly, reductive amination of certain halogenated 2-azabicyclo[3.1.0]hexane derivatives can trigger a cyclopropane ring cleavage that leads to ring-expanded tetrahydropyridines.

Reductive Amination/Cyclization Approaches

Reductive amination and subsequent cyclization represent a direct and effective strategy for constructing the 3-azabicyclo[3.1.0]hexane framework. These approaches typically involve the formation of the pyrrolidine ring onto a pre-existing cyclopropane precursor through an intramolecular reaction.

One prominent method is the Cp*Ir-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyl compounds. beilstein-journals.orgnih.gov This process efficiently assembles the bicyclic system from a suitably designed acyclic precursor in a single, stereocontrolled step. Another powerful technique is the intramolecular asymmetric reductive amination of an aminoketone. For instance, the cyclization of an aminoketone precursor has been achieved on a large scale using a ruthenium-based transfer hydrogenation catalyst, affording the bicyclic amine with high yield and enantiomeric excess. mdpi.com

Alternative pathways include the cyclization of amino alcohols derived from cyclopropane precursors. The reduction of a cyano group on a cyclopropanecarbonitrile (B140667) to a primary amine, followed by cyclization of the resulting amino alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), provides the 3-azabicyclo[3.1.0]hexane core. google.com Similarly, reduction of a 2-cyano-1-arylcyclopropanecarboxylic acid with a powerful reducing agent such as lithium aluminum hydride (LAH) can accomplish both the reduction of the nitrile and the carboxylic acid, leading to the formation of the bicyclic amine. google.com

Asymmetric Induction and Chirality Transfer in (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane Synthesis

Achieving the specific (1R) stereochemistry at the C-1 position, along with the other stereocenters in the molecule, is paramount. Asymmetric induction is the fundamental principle governing this outcome, where a chiral influence within the substrate, reagent, or catalyst preferentially directs the formation of one enantiomer over the other. wikipedia.org In the synthesis of this compound and its analogs, this is accomplished through several key strategies, including the use of chiral auxiliaries, enantioselective catalysts, stereoselective reactions based on substrate control, and chemoenzymatic transformations. acs.orgsioc-journal.cnresearchgate.netresearchgate.netaurigeneservices.comresearchgate.netnih.govchemrxiv.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed. This method of relayed asymmetric induction is a reliable way to control stereochemistry.

In the synthesis of related bicyclic prolines, chiral amines such as (R)-(+)-α-methylbenzylamine have been used for the classical resolution of racemic intermediates, separating the desired enantiomer for further elaboration. aurigeneservices.com More integrated approaches involve attaching the auxiliary covalently to a precursor. For example, chiral sulfinamides derived from Ellman's sulfinamine can be used to control the stereochemistry of transformations on bicyclobutane derivatives, demonstrating a point-to-axial chirality transfer which is a sophisticated application of this principle. chemrxiv.org Other widely used auxiliaries in asymmetric synthesis that exemplify this strategy include Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, which are effective in controlling alkylation and aldol (B89426) reactions on various substrates that could serve as precursors to the target bicyclic system. researchgate.net

External asymmetric induction, where a chiral catalyst creates a chiral environment for the reaction, is an economically and atom-efficient method for enantioselective synthesis. wikipedia.org Transition metal complexes featuring chiral ligands are particularly powerful for constructing the 3-azabicyclo[3.1.0]hexane skeleton. acs.orgsioc-journal.cnresearchgate.netnih.gov

Several catalytic systems have proven effective:

Copper Catalysis: A highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes can be achieved via a 1,3-dipolar cycloaddition with azomethine ylides. This reaction, catalyzed by a complex of Cu(CH₃CN)₄BF₄ and the chiral ligand Ph-Phosferrox, can construct the 3-azabicyclo[3.1.0]hexane skeleton with up to five contiguous stereocenters in excellent yields and enantioselectivities (97% to >99% ee). nih.gov

Palladium Catalysis: An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been developed from allyl carbonates and propargyl amines. The key step is a Pd(II)/Pd(IV)-mediated oxidative cyclization guided by the chiral ligand (P,R,R)-i-Pr-SPRIX, affording the products in high yield and up to 90% ee. researchgate.net Another palladium-catalyzed approach involves the C-H functionalization of a cyclopropane precursor using a modular diazaphospholane ligand, enabling a route to perfluoroalkyl-containing analogs. nih.gov

Ruthenium and Iridium Catalysis: As mentioned previously, Ru-based catalysts are highly effective for asymmetric intramolecular reductive aminations. mdpi.com Similarly, Cp*Ir-catalyzed processes have been developed for the reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.orgnih.gov

Metal CatalystChiral LigandReaction TypeKey FeaturesReference
Copper (Cu)Ph-Phosferrox[3+2] CycloadditionDesymmetrization of cyclopropenes; creates five contiguous stereocenters. beilstein-journals.orgnih.govnih.gov
Palladium (Pd)(P,R,R)-i-Pr-SPRIXOxidative CyclizationOne-pot synthesis from allyl carbonates and propargyl amines. researchgate.net
Ruthenium (Ru)DPEN derivativeAsymmetric Reductive AminationIntramolecular cyclization of aminoketones; >100 kg scale. mdpi.com
Iridium (Ir)Not specifiedReductive Amination/CyclizationUses enantiopure cis-cyclopropane dicarbonyl precursors. beilstein-journals.orgnih.gov

Substrate-controlled reactions leverage the existing stereochemistry within a molecule to direct the formation of new stereocenters. researchgate.netaurigeneservices.comresearchgate.net This approach is particularly effective in the synthesis of complex cyclic systems.

A key strategy involves the diastereoselective reduction of a 3-azabicyclo[3.1.0]hex-2-ene intermediate. The imine double bond within this precursor can be reduced with a hydride reagent like sodium cyanoborohydride (NaBH₃CN). The hydride preferentially attacks from the face opposite to the bulky cyclopropane ring, resulting in the formation of the saturated bicyclic system as a single stereoisomer. acs.org

Another powerful method is the directed Simmons-Smith cyclopropanation. The stereochemical outcome of the cyclopropanation of an allylic alcohol precursor can be controlled by the nature of the directing group. For instance, a sterically demanding protecting group on the alcohol can disfavor chelation with the zinc reagent, leading to the formation of the trans-cyclopropane, whereas other functional groups might direct the reagent to the same face. researchgate.net

Furthermore, the synthesis can begin from a starting material that already contains some of the required stereocenters. An enantiospecific, "carbon conservative" approach has been demonstrated starting from (1S)-cis-cypermethric acid, a readily available chiral pyrethroid. The entire carbon framework and the inherent cis-stereochemistry of the cyclopropane ring are utilized to direct the diastereoselective construction of the fused proline ring, leading to an intermediate for the drug boceprevir (B1684563). aurigeneservices.com

Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis to produce enantiopure compounds. researchgate.net Enzymes often operate with exceptionally high levels of stereoselectivity under mild conditions.

For the synthesis of the boceprevir bicyclic proline intermediate, a highly efficient process was developed based on the desymmetrization of a prochiral precursor using a genetically engineered amine oxidase. mdpi.comresearchgate.net Through directed evolution, a variant of monoamine oxidase was created that could catalyze the selective oxidation of the prochiral 3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane, leading to the desired (1R,2S,5S)-configured product with greater than 99% enantiomeric excess on a large scale. d-nb.info

Lipase-catalyzed kinetic resolution is another common chemoenzymatic strategy. Racemic alcohols or esters that are precursors to the bicyclic system can be resolved by enantioselective acylation or hydrolysis. Lipases can selectively react with one enantiomer, leaving the other unreacted, allowing for the separation of two enantiopure compounds. researchgate.netacs.org

Precursor Design and Stereocontrolled Ring Closure Methodologies

One approach starts with prochiral or enantiopure cyclopropane derivatives. For instance, the catalytic desymmetrization of prochiral trisubstituted cyclopropenes via [3+2] cycloaddition with azomethine ylides directly installs the bicyclic framework with high stereocontrol. beilstein-journals.orgnih.govnih.gov Alternatively, enantiopure cis-cyclopropane dicarboxylates or dicarbonyls can be synthesized and then subjected to Ir-catalyzed reductive amination to close the pyrrolidine ring. beilstein-journals.orgnih.gov

Another powerful strategy relies on the chiral pool, using readily available, inexpensive chiral molecules as starting materials. (S)-Pyroglutamic acid is a common starting point, from which the pyrrolidine ring is derived and subsequently modified to build the fused cyclopropane. researchgate.net A different approach, as seen in the synthesis of the boceprevir core, starts with a chiral cyclopropane derivative like (1S)-cis-cypermethric acid. aurigeneservices.com In this case, the pre-existing and correctly configured cyclopropane serves as a template to guide the stereoselective formation of the fused pyrrolidine ring. This latter strategy of building the second ring onto a pre-formed, stereochemically defined first ring is often highly efficient for controlling the final diastereoselectivity. aurigeneservices.com

Resolution Techniques for Enantiopure this compound and its Analogs

The separation of racemic mixtures of 3-azabicyclo[3.1.0]hexane derivatives is a critical step in obtaining the desired single enantiomer. Two primary methods are employed: classical resolution via diastereomeric salt formation and modern chromatographic techniques.

Classical resolution remains a widely used and effective method for obtaining enantiomerically pure amines on a large scale. This technique involves the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

The strategy for resolving analogs of 3-azabicyclo[3.1.0]hexane has been successfully demonstrated. For instance, the chiral intermediate (1S,5R)-1-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane was prepared using (S)-(+)-acetyl mandelic acid as the resolving agent. google.com The resulting diastereomeric salt was then separated, and the enantiomerically pure amine was liberated. The absolute configuration of the final product was confirmed by single-crystal X-ray analysis of its (S)-(+)-mandelic acid salt. google.com This highlights the utility of mandelic acid derivatives in such resolutions.

In a similar vein, the resolution of precursors to related bicyclic systems has been achieved using chiral amines. For example, a racemic allyl ester was resolved using (R)-(+)-α-methylbenzylamine to isolate the desired (1S,3R) enantiomer, which served as a key intermediate in a multi-step synthesis. aurigeneservices.com The choice of resolving agent is crucial and often determined empirically. Commonly used chiral acids for resolving racemic amines include tartaric acid, camphorsulfonic acid, and derivatives of mandelic acid. d-nb.info The success of this method relies on the significant difference in solubility between the two diastereomeric salts in a given solvent system, allowing for the selective crystallization of one diastereomer. rsc.org

Table 1: Examples of Chiral Resolving Agents for 3-Azabicyclo[3.1.0]hexane Analogs and Precursors

Racemic Compound TypeChiral Resolving AgentReference
1-Aryl-3-azabicyclo[3.1.0]hexane(S)-(+)-Acetyl Mandelic Acid google.com
Racemic Allyl Ester Precursor(R)-(+)-α-Methylbenzylamine aurigeneservices.com
General AminesTartaric Acid, Alkaloids d-nb.inforsc.org

Chromatographic separation using a chiral stationary phase (CSP) is a powerful alternative for obtaining enantiopure compounds. nih.gov This method can be applied on both analytical and preparative scales and is particularly useful when classical resolution proves difficult. rsc.org The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. rsc.org

The resolution of racemic (±)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, an analog of the target compound, was successfully accomplished using a chiral polysaccharide stationary phase. newdrugapprovals.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.govymc.co.jp

For the analytical determination of enantiomeric excess (ee) in various 3-azabicyclo[3.1.0]hexane derivatives, High-Performance Liquid Chromatography (HPLC) with specific chiral columns is frequently employed. For example, a Phenomenex Chiral INA column with a mobile phase consisting of hexanes and 2-propanol has been used to separate enantiomers of highly substituted 3-azabicyclo[3.1.0]hexanes, achieving greater than 99% ee. rsc.org The development of an effective chromatographic method involves screening different chiral columns and optimizing the mobile phase composition to achieve baseline separation (Resolution, Rs ≥ 1.5). nih.govymc.co.jp

Table 2: HPLC Conditions for Chiral Separation of 3-Azabicyclo[3.1.0]hexane Derivatives

ColumnMobile PhaseApplicationReference
Phenomenex Chiral INAHexanes: 2-propanol (90:10)Determination of enantiomeric excess rsc.org
Chiral Polysaccharide CSPNot specifiedPreparative resolution newdrugapprovals.org
CHIRAL ART Cellulose/Amylosen-Hexane/Ethanol/DEAMethod development for chiral separation ymc.co.jp

Protecting Group Strategies in the Synthesis of this compound and its Derivatives

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups, particularly the secondary amine in the bicyclic core. google.com The choice of protecting group is critical, as it must be stable to the reaction conditions used in subsequent steps and easily removable without affecting the rest of the molecule.

The nitrogen atom of the 3-azabicyclo[3.1.0]hexane ring is typically protected to prevent unwanted side reactions during synthetic transformations. A common and versatile protecting group for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group can be introduced under standard conditions and is stable to a wide range of non-acidic reagents. For instance, in the synthesis of a related (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, a Boc group was introduced to activate a cyclic amide towards reduction. researchgate.net

Retrosynthetic Analysis of this compound Scaffolds

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 3-azabicyclo[3.1.0]hexane scaffold, several key disconnections and synthetic strategies can be envisioned.

A primary retrosynthetic approach involves the formation of the fused cyclopropane ring as a key step. This can be achieved through the intramolecular cyclopropanation of a suitably functionalized pyrroline (B1223166) derivative. One strategy involves the intramolecular cyclopropanation of N-allyl enamine carboxylates, which can be mediated by copper catalysts. acs.org Another established method is the intermolecular cyclopropanation of 3-pyrrolines. acs.org

Figure 1: General Retrosynthetic Approaches to the 3-Azabicyclo[3.1.0]hexane Scaffold

This diagram illustrates potential retrosynthetic pathways.

Another powerful strategy involves a Michael-Initiated Ring Closure (MIRC), where a nucleophile adds to an activated alkene, followed by an intramolecular cyclization to form the bicyclic system. A relevant example is a synthetic route starting from an aryl acetonitrile (B52724) and (S)-(+)-epichlorohydrin, which leads to the (1R,5S) enantiomer of 1-aryl-3-azabicyclo[3.1.0]hexane analogs. newdrugapprovals.org This approach builds the pyrrolidine ring onto a pre-existing cyclopropane precursor.

The synthesis of a key intermediate for the antiviral drug boceprevir, which features a 3-azabicyclo[3.1.0]hexane core, provides further insight. One retrosynthetic analysis traces the molecule back to (1S)-cis-cypermethric acid, a readily available cyclopropane-containing starting material. aurigeneservices.com This approach leverages a pre-existing cyclopropane ring and constructs the fused pyrrolidine ring onto it.

Advanced Spectroscopic and Computational Elucidation of 1r 1 Isopropyl 3 Azabicyclo 3.1.0 Hexane

Advanced NMR Spectroscopic Studies for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the solution-state structure and conformational dynamics of 3-azabicyclo[3.1.0]hexane derivatives. auremn.org.br One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to assign proton and carbon signals and to establish through-bond and through-space connectivities.

The rigid bicyclo[3.1.0]hexane framework significantly restricts conformational freedom, leading to a well-defined molecular shape in solution. The ¹H NMR spectrum typically shows distinct signals for axial and equatorial protons, with their chemical shifts and coupling constants providing valuable information about their spatial arrangement. For the (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane scaffold, the isopropyl group's protons would exhibit characteristic shifts, and their diastereotopicity could be analyzed. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for stereochemical assignment. NOESY experiments detect protons that are close in space, allowing for the definitive assignment of the cis-fusion of the cyclopropane (B1198618) and pyrrolidine (B122466) rings and the relative orientation of substituents. acs.org Furthermore, variable-temperature NMR studies can be used to investigate dynamic processes, such as nitrogen inversion or limited ring puckering, providing kinetic and thermodynamic parameters for these conformational changes. rsc.orgunibas.it

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a (1R)-1-Substituted-3-azabicyclo[3.1.0]hexane Scaffold Note: These are hypothetical values based on related structures. Actual shifts for this compound may vary.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC/NOESY Correlations
C1-~35-40Correlates with Isopropyl H, H-2, H-5
C2~2.8-3.2 (endo), ~3.3-3.7 (exo)~50-55Correlates with C1, C4
C4~2.9-3.4 (endo), ~3.5-3.9 (exo)~52-58Correlates with C2, C5
C5~1.5-1.9~25-30Correlates with C1, C4, C6
C6~0.5-0.9 (endo), ~0.9-1.3 (exo)~15-20Correlates with C1, C5
Isopropyl CH~1.8-2.2~30-35Correlates with C1, Isopropyl CH₃; NOE to H-2/H-5
Isopropyl CH₃~0.8-1.1 (diastereotopic)~18-22Correlates with Isopropyl CH

Mass Spectrometric Fragmentation Pathways of this compound and its Analogs

Mass spectrometry (MS) provides critical information on the molecular weight and structural components of this compound through analysis of its fragmentation patterns. Using electron ionization (EI), the molecule is first ionized to form a molecular ion (M•⁺). uni-saarland.de This high-energy ion then undergoes a series of predictable fragmentation reactions, yielding smaller charged fragments whose mass-to-charge (m/z) ratios are detected.

The fragmentation of the this compound molecular ion is expected to proceed through several key pathways:

Loss of the Isopropyl Group: A primary fragmentation event is the cleavage of the C1-isopropyl bond, a benzylic-like position, to lose a stable isopropyl radical (•CH(CH₃)₂). This would result in a prominent fragment ion [M - 43]⁺.

Cyclopropane Ring Opening: The strained cyclopropane ring can open, leading to a rearranged, more stable five-membered ring cation.

Pyrrolidine Ring Cleavage: Fragmentation of the pyrrolidine ring can occur via cleavage of C-C or C-N bonds, leading to the loss of neutral fragments like ethylene (B1197577) (C₂H₄) or aziridine (B145994) derivatives.

Retro [3+2] Cycloaddition: A characteristic fragmentation for such bicyclic systems can be a retro-cycloaddition reaction, breaking the molecule back into its conceptual synthetic precursors.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of their elemental compositions, confirming the proposed fragmentation pathways. nih.govmdpi.com

Table 2: Predicted Mass Spectrometric Fragments for this compound (Molecular Formula: C₉H₁₇N, Molecular Weight: 139.24 g/mol )

m/zProposed Fragment IonNeutral Loss
139[C₉H₁₇N]•⁺Molecular Ion (M•⁺)
124[C₈H₁₄N]⁺•CH₃ (from Isopropyl)
96[C₆H₁₀N]⁺•C₃H₇ (Isopropyl radical)
82[C₅H₈N]⁺C₄H₉ (Isopropyl + CH₂)
70[C₄H₈N]⁺C₅H₉ (Bicyclic ring fragment)
56[C₃H₆N]⁺C₆H₁₁ (Bicyclic ring fragment)

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a non-destructive method for probing the structural features of this compound. youtube.com These methods measure the vibrational frequencies of chemical bonds, which are sensitive to the molecule's geometry, bond strengths, and functional groups.

The IR and Raman spectra of this compound would be characterized by:

C-H Stretching Vibrations: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the isopropyl and bicyclic framework. The cyclopropyl (B3062369) C-H stretches may appear at slightly higher frequencies (>3000 cm⁻¹).

N-H Stretching: A band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine.

C-N Stretching: Vibrations in the 1000-1250 cm⁻¹ region.

Ring Vibrations: A complex "fingerprint" region below 1500 cm⁻¹ containing skeletal vibrations of the fused ring system. The cyclopropane ring has characteristic breathing modes.

A more advanced technique, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for chiral molecules. google.com VCD spectra are highly sensitive to the absolute configuration and conformation of a molecule. bas.bg By comparing the experimental VCD spectrum of this compound with spectra predicted from quantum chemical calculations, its absolute stereochemistry can be unambiguously confirmed. google.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeSpectroscopic Technique
3300 - 3500N-H StretchIR
> 3000Cyclopropyl C-H StretchIR, Raman
2850 - 3000Aliphatic C-H StretchIR, Raman
1450 - 1470CH₂/CH₃ BendingIR, Raman
1000 - 1250C-N StretchIR
800 - 1000Cyclopropane Ring ModesRaman

X-ray Crystallographic Analysis of this compound Salts and Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. While obtaining suitable crystals of the free amine can be challenging, analysis of its crystalline salts (e.g., hydrochloride or mandelate (B1228975) salts) or derivatives is a common and effective strategy. google.com This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined.

For this compound, X-ray analysis would:

Confirm Absolute Configuration: By using a chiral co-crystallizing agent with a known configuration (like (S)-(+)-mandelic acid) or through the analysis of anomalous dispersion effects, the absolute stereochemistry at the C1 and C5 centers can be unequivocally established as (1R, 5S). google.com

Define Solid-State Conformation: The analysis reveals the precise puckering of the pyrrolidine ring and the orientation of the isopropyl substituent relative to the bicyclic core. The bicyclo[3.1.0]hexane system typically adopts a rigid boat-like conformation.

Characterize Intermolecular Interactions: It details the hydrogen bonding networks and other non-covalent interactions within the crystal lattice, which influence the physical properties of the solid.

The structural data obtained from crystallography serves as a crucial benchmark for validating and refining the results from computational models and solution-state NMR studies. mdpi.com

Table 4: Representative Crystallographic Parameters for a 3-Azabicyclo[3.1.0]hexane Derivative Note: These are hypothetical data based on related structures.

ParameterTypical ValueInformation Gained
Crystal Systeme.g., OrthorhombicSymmetry of the unit cell
Space Groupe.g., P2₁2₁2₁Symmetry elements within the cell
C1-C5 Bond Length~1.51 ÅBridgehead bond distance
C1-C6 Bond Length~1.50 ÅCyclopropane bond distance
C-N Bond Lengths~1.47 ÅAmine bond distances
C1-C5-C4 Angle~103°Ring angle defining puckering
Flack Parameter~0.0(1)Confirmation of absolute stereochemistry

Chiroptical Properties: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. google.combas.bg

Optical Rotation (OR): A measurement of the rotation of plane-polarized light at a single wavelength (often the sodium D-line, 589 nm). While useful for determining enantiomeric excess, assigning absolute configuration from a single OR value can be unreliable without a reference compound of known stereochemistry. google.com

Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum consists of positive or negative bands (Cotton effects) at the wavelengths of electronic transitions. The sign and intensity of these bands are exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. bas.bg

For azabicyclo[3.1.0]hexane derivatives, the electronic transitions often occur in the vacuum ultraviolet (VUV) region. bas.bg The absolute configuration is typically assigned by comparing the experimentally measured CD and OR data with those predicted by ab initio or DFT calculations for a specific enantiomer. A match between the experimental and calculated spectra provides strong evidence for the assigned configuration. google.com

Quantum Chemical Computations and Density Functional Theory (DFT) Studies on this compound Electronic Structure and Conformation

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful theoretical tools used to complement and interpret experimental data for this compound. bas.bgbeilstein-journals.org These methods solve approximations of the Schrödinger equation to predict a wide range of molecular properties.

Key applications of DFT studies for this compound include:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the molecule, providing predictions of bond lengths, angles, and dihedral angles that can be compared with X-ray data.

Conformational Analysis: Mapping the potential energy surface by rotating key bonds (like the C1-isopropyl bond) to identify all stable conformers and the energy barriers for their interconversion. This helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Properties: DFT can accurately calculate NMR chemical shifts, vibrational frequencies (IR/Raman), and chiroptical properties (VCD, ORD, CD). google.combas.bg Comparing these theoretical spectra with experimental results is a cornerstone of modern structural elucidation.

Electronic Structure Analysis: Calculation of electronic properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and atomic charges. This provides insight into the molecule's reactivity, identifying nucleophilic and electrophilic sites.

Commonly used functionals like B3LYP with basis sets such as 6-31G* provide a good balance of accuracy and computational cost for these types of molecules. bas.bg

Table 5: Summary of Properties Obtainable from DFT Calculations for this compound

Calculated PropertySignificance
Optimized GeometryPredicts the most stable 3D structure.
Relative Conformational EnergiesDetermines the most populated conformers.
Vibrational FrequenciesAids in assigning experimental IR/Raman spectra.
NMR Chemical ShiftsHelps in the assignment of ¹H and ¹³C NMR spectra.
Rotational Strengths (CD/VCD)Enables the assignment of absolute configuration.
HOMO/LUMO EnergiesProvides insight into electronic transitions and reactivity.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics is ideal for static properties and small-scale motions, Molecular Dynamics (MD) simulations are used to explore the broader conformational landscape and dynamic behavior of this compound over time. MD simulations model the molecule as a collection of atoms connected by springs (a force field), and Newton's laws of motion are used to simulate atomic movements over nanoseconds or longer.

MD simulations are particularly useful for:

Exploring Conformational Space: By simulating the molecule's motion at a given temperature (often in a simulated solvent), MD can reveal all accessible conformations and the pathways for transitioning between them. This provides a dynamic view that complements the static picture from crystallography or the time-averaged view from NMR.

Understanding Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how interactions with the solvent (e.g., hydrogen bonding to the amine) affect the conformational preferences of the bicyclic system.

For a semi-rigid molecule like this compound, MD simulations can effectively explore the rotational freedom of the isopropyl group and any subtle puckering of the five-membered ring, providing a comprehensive understanding of its dynamic stereochemistry. nih.gov

Chemical Reactivity and Functionalization of 1r 1 Isopropyl 3 Azabicyclo 3.1.0 Hexane

N-Alkylation and Acylation Reactions of the Azabicyclo[3.1.0]hexane Nitrogen

The secondary amine at the 3-position of the azabicyclo[3.1.0]hexane ring is a key site for functionalization. It readily undergoes N-alkylation and N-acylation reactions, which are fundamental transformations for introducing a wide range of substituents and for building more complex molecular architectures. fortunejournals.comgoogle.com

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It typically proceeds via nucleophilic substitution, where the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. These reactions are crucial for synthesizing derivatives with modified steric and electronic properties.

N-Acylation: The acylation of the nitrogen atom is a widely used transformation in organic synthesis. fortunejournals.com This reaction typically involves treating the parent amine with an acylating agent such as an acid chloride or anhydride. For instance, the acylation of a similar 3-azabicyclo[3.1.0]hexane derivative can be achieved with a carboxylic acid in the presence of a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to form the corresponding amide. google.com This transformation is essential for creating amide bonds, which are prevalent in many pharmaceutical compounds. An environmentally friendly and efficient method for N-acylation of various N-heterocycles uses stoichiometric amounts of the amine and acetyl chloride or benzoyl chloride under solvent-free conditions, catalyzed by a natural clay. fortunejournals.com This method has been shown to be effective for a variety of five- and six-membered nitrogenous heterocycles, yielding the corresponding N-acyl compounds in excellent yields (69-97%) within a short reaction time. fortunejournals.com

Table 1: Examples of N-Acylation Reactions on Heterocyclic Amines

Amine Substrate Acylating Agent Catalyst/Conditions Product Yield (%) Reference
Pyrrolidine (B122466) Benzoyl Chloride Potter's Clay, Room Temp, Solvent-free N-Benzoylpyrrolidine 95 fortunejournals.com
Piperidine (B6355638) Acetyl Chloride Potter's Clay, Room Temp, Solvent-free N-Acetylpiperidine 97 fortunejournals.com
Indole Benzoyl Chloride Potter's Clay, Room Temp, Solvent-free N-Benzoylindole 92 fortunejournals.com

Stereoselective Derivatization at the Isopropyl Moiety and Cyclopropane (B1198618) Ring

The chiral nature of (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane makes stereoselective derivatization a critical aspect of its chemistry, allowing for the synthesis of specific stereoisomers with distinct biological activities.

Derivatization of the Isopropyl Moiety: While direct functionalization of the unactivated C-H bonds of the isopropyl group is challenging, it can be achieved through advanced synthetic methods, including enzymatic and metal-catalyzed C-H activation techniques. These methods allow for the introduction of new functional groups with high regio- and stereoselectivity.

Derivatization of the Cyclopropane Ring: The cyclopropane ring is a site of significant chemical interest. Its strained nature makes it susceptible to various transformations. Derivatization can occur via C-H bond activation or through reactions that proceed with the opening of the ring. The synthesis of various 3-azabicyclo[3.1.0]hexane derivatives often involves the derivatization of substituted cyclopropanes through tandem reactions like C(sp3)-H bond activated alkenylation/amination. researchgate.net Another approach involves the reaction of maleimide (B117702) derivatives with a one-carbon donor to form the fused cyclopropane ring system. researchgate.net These methods provide access to a wide array of substituted 3-azabicyclo[3.1.0]hexane scaffolds. mdpi.com

Ring-Opening Reactions of the Bicyclo[3.1.0]hexane System

The strained bicyclo[3.1.0]hexane system can undergo ring-opening reactions under various conditions, providing access to substituted piperidine and pyrrolidine derivatives. ugent.benih.gov The regioselectivity of the ring-opening is often dependent on the nature of the attacking nucleophile and the reaction conditions. ugent.be

For example, a bicyclo[3.1.0]hexane with a cyclopropane carbon flanked by a ketone and an ester undergoes methanolysis with cleavage of one of the activated cyclopropane bonds. nih.gov Under acidic conditions, a 4-methoxycyclohexane is the primary product, while basic conditions lead to a 3-methoxymethylcyclopentanone. nih.gov

In a related system, the 1-azoniabicyclo[3.1.0]hexane tosylate, a stable bicyclic aziridinium salt, reacts with various nucleophiles (halides, azide, acetate, cyanide) to afford either piperidines or pyrrolidines through regio- and stereoselective ring-opening. ugent.be DFT calculations have shown that reactions under thermodynamic control typically yield piperidines, whereas kinetically controlled reactions can produce both piperidines and pyrrolidines, depending on the activation energies of the respective pathways. ugent.be The thermal rearrangement of a related singlet 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one has also been studied, indicating that the reaction mechanism can involve multiple potential energy surfaces. rsc.org

Table 2: Nucleophile-Dependent Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate

Nucleophile Product Type Control Reference
Halides Piperidine/Pyrrolidine Kinetic/Thermodynamic ugent.be
Azide Piperidine/Pyrrolidine Kinetic/Thermodynamic ugent.be
Acetate Piperidine/Pyrrolidine Kinetic/Thermodynamic ugent.be
Cyanide Piperidine/Pyrrolidine Kinetic/Thermodynamic ugent.be

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound can be utilized in or synthesized through these methods. vu.nlnih.govsigmaaldrich.com These reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental in modern organic synthesis. sigmaaldrich.com

Derivatives of 3-azabicyclo[3.1.0]hexane can be synthesized via palladium-catalyzed cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones, providing the bicyclic core in high yields and diastereoselectivities. nih.gov Furthermore, palladium-catalyzed cascade reactions offer an efficient route to complex molecules, including those containing the 3-azabicyclo[3.1.0]hexane motif. vu.nlresearchgate.net For instance, palladium-catalyzed C(sp3)-C(sp3) coupling between (chloromethyl)aryls and stable N,N-dialkylaminomethyl-trifluoroborate salts can provide access to arylethylamine scaffolds, which are important pharmacophores. frontierspecialtychemicals.com

These catalytic systems are compatible with a range of functional groups, allowing for the synthesis of a diverse library of derivatives. vu.nl The choice of catalyst and ligands is often crucial for the success and selectivity of these transformations. sigmaaldrich.com

Biotransformations and Enzymatic Modifications of this compound

Biotransformations, utilizing whole cells or isolated enzymes, offer a green and highly selective alternative to traditional chemical methods for modifying complex molecules like this compound. acs.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions. google.com

Cytochrome P450 enzymes (CYPs), for example, are known to catalyze the biotransformation of a wide variety of drug substrates. researchgate.net While specific studies on this compound are limited, the general principles of enzymatic modifications can be applied. For instance, oxidation of the bicyclic scaffold at various positions could be achieved using monooxygenases or dioxygenases. acs.org

In the biosynthesis of ficellomycin, a natural product containing a 1-azabicyclo[3.1.0]hexane ring, enzymatic modifications are crucial. rsc.org After the formation of the bicyclic ring, three enzymes are responsible for converting a hydroxy group into a guanidyl unit, a modification essential for its biological activity. rsc.org This highlights the potential of enzymes to perform complex and specific transformations on this scaffold. The use of hydrolases, such as esterases and lipases, is also well-established for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates, which could be applied to synthesize enantiopure derivatives of the target compound. acs.org

Applications of 1r 1 Isopropyl 3 Azabicyclo 3.1.0 Hexane As a Chiral Auxiliary, Ligand, or Building Block

Chiral Auxiliary in Asymmetric Inductions Utilizing (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane Scaffolds

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity. wiley-vch.deiranchembook.ir After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. wiley-vch.de

While the this compound scaffold is a key chiral motif, its primary role reported in the literature is that of a synthetic target rather than a commonly employed chiral auxiliary. Instead, various asymmetric strategies are utilized to construct the scaffold itself. These methods often rely on other established chiral auxiliaries. For instance, asymmetric Simmons-Smith reactions to form the cyclopropane (B1198618) ring can be directed by chiral auxiliaries attached to an acyclic precursor. wiley-vch.de Similarly, the synthesis of chiral aminophosphonates has been achieved using N-tert-butylsulfinyl imines as effective chiral auxiliaries to guide the stereoselective addition of nucleophiles. nih.gov

The synthesis of related bicyclo[3.1.0]hexane systems has been accomplished using chiral auxiliaries derived from natural products like (R,R)-tartaric acid, which can be used to prepare chiral diazoesters that undergo diastereoselective intramolecular cyclopropanation. thieme-connect.de

Ligand Design and Synthesis for Asymmetric Catalysis Based on this compound

The rigid conformation of the 3-azabicyclo[3.1.0]hexane framework makes it an attractive core for the design of ligands, both for biological targets and for metal catalysts in asymmetric synthesis. researchgate.net

In medicinal chemistry, the scaffold serves as a rigid anchor to position pharmacophoric elements for optimal interaction with biological receptors. Derivatives have been developed as potent and selective ligands for various central nervous system targets. For example, (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane (EB-1020) was identified as a dual norepinephrine (B1679862) and dopamine (B1211576) transporter inhibitor. researchgate.net Other analogs have been designed as selective ligands for the μ-opioid receptor, where the bicyclic core enhances binding affinity and metabolic stability.

In the field of asymmetric catalysis, significant effort has been directed toward designing chiral ligands that can effectively synthesize the 3-azabicyclo[3.1.0]hexane skeleton enantioselectively. While ligands derived from this compound are not widely reported, several powerful ligands have been identified for its construction.

LigandMetal/Catalyst SystemReaction TypeOutcome
(P,R,R)-i-Pr-SPRIX Palladium (Pd)Oxidative CyclizationProduces chiral 3-azabicyclo[3.1.0]hexanes in up to 92% yield and 90% ee. researchgate.net
Ph-Phosferrox Copper (Cu)1,3-Dipolar CycloadditionSynthesizes complex 3-azabicyclo[3.1.0]hexane derivatives in up to 99% yield and >99% ee. nih.gov
BINOL-derived phosphoramidite Palladium (Pd)C(sp³)–H AlkenylationEnables enantioselective cyclization to form cyclopropyl-fused azacycles with up to 90% ee. acs.org

Enantioselective Transformations Catalyzed by this compound-Derived Ligands

Enantioselective transformations are crucial for producing single-enantiomer pharmaceuticals and fine chemicals. The development of such reactions often relies on chiral catalysts formed by combining a metal with a chiral ligand. Given the limited documentation of ligands derived from this compound, this section focuses on the key enantioselective transformations that are catalyzed by other chiral complexes to produce the 3-azabicyclo[3.1.0]hexane scaffold itself.

Several innovative catalytic methods have been developed to construct this valuable chiral framework with high stereocontrol.

Key Enantioselective Syntheses of the 3-Azabicyclo[3.1.0]hexane Skeleton:

Catalytic System Reaction Type Substrates Key Features
Pd(II)/Pd(IV) with (P,R,R)-i-Pr-SPRIX ligand One-pot allylic substitution and oxidative cyclization Allyl carbonates and propargyl amines Forms three C-C bonds and two rings in one pot with high enantioselectivity. researchgate.net
Cu(CH₃CN)₄BF₄ with Ph-Phosferrox ligand 1,3-Dipolar cycloaddition Trisubstituted cyclopropenes and azomethine ylides Creates five contiguous stereogenic centers, including two all-carbon quaternary centers, as a single isomer. nih.gov
Rhodium (Rh) complex Intramolecular alkene cyclopropanation Rh-alkylcarbene intermediates Provides rapid, diastereoselective access to the azabicyclo[3.1.0]hexane core. researchgate.net

| Copper Bromide (CuBr) | Intramolecular oxidative cyclopropanation | N-allyl enamine carboxylates | A copper-mediated system that effectively induces cyclopropanation to form 3-azabicyclo[3.1.0]hex-2-enes, which can be reduced to the target scaffold. acs.org |

These methodologies highlight the importance of the 3-azabicyclo[3.1.0]hexane motif as a target for cutting-edge synthetic strategies. The successful synthesis of this scaffold with high enantiopurity is a testament to the power of modern asymmetric catalysis. researchgate.netnih.gov

Precursor for the Synthesis of Complex Natural Products and Pharmaceutical Intermediates Bearing the Azabicyclo[3.1.0]hexane Motif

The 3-azabicyclo[3.1.0]hexane skeleton is a privileged structural motif found in a range of natural products and is a key precursor for important pharmaceutical agents. acs.orgresearchgate.net Its rigid structure is often essential for the biological activity of the final molecule.

One of the most prominent applications is in the synthesis of Boceprevir (B1684563) , an NS3 protease inhibitor used to treat chronic Hepatitis C. aurigeneservices.commdpi.com A key intermediate in the industrial synthesis of Boceprevir is (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, a structural analog of this compound. aurigeneservices.comdoi.orgajrconline.org The synthesis of this fragment was a significant challenge, with early routes involving classical resolution and later generations employing advanced biocatalytic desymmetrization processes to improve efficiency and sustainability. mdpi.comchemicalbook.com

Beyond Boceprevir, the scaffold is a precursor to other significant molecules:

Antitumor Alkaloids: The core is present in naturally occurring DNA alkylating agents like (+)-duocarmycin A, Yatakemycin, and CC-1065, which derive their potent antitumor activity from this structural unit. acs.orgresearchgate.net

CNS Agents: It forms the basis for triple reuptake inhibitors like bicifadine (B1205413) and DOV-216,303, which were investigated for the treatment of depression and other neuropsychiatric disorders. acs.orggoogle.comgoogle.com

Antibiotics: The framework is found in the bioengineered antibiotic indolizomycin (B1230919) and the synthetic fluoroquinolone antibiotic Trovafloxacin. acs.org

Stereocontrolled Synthesis of Bioactive Compounds Using this compound as a Chiral Building Block

Once synthesized, the enantiomerically pure 3-azabicyclo[3.1.0]hexane core serves as a valuable chiral building block. Its fixed stereochemistry and rigid structure allow for the subsequent, predictable installation of additional functional groups, enabling the stereocontrolled synthesis of complex bioactive molecules. acs.orgnih.gov

The utility of this building block approach is demonstrated in various synthetic campaigns. For example, a complex 3-azabicyclo[3.1.0]hexane derivative, prepared via a highly enantioselective copper-catalyzed cycloaddition, was efficiently converted into a biologically important γ-aminobutyric acid (GABA) derivative through reduction and hydrolysis. nih.gov This highlights how the core scaffold can be readily elaborated into other valuable structures.

Furthermore, diastereoselective reduction of the corresponding unsaturated 3-azabicyclo[3.1.0]hex-2-enes provides reliable access to the saturated bicyclic amines. acs.org This method allows for the introduction of various substituents onto the ring system before the final reduction step, offering a flexible strategy for creating a library of diverse, chiral bioactive compounds. The use of this scaffold as a building block is central to the development of novel opioid receptor ligands and other CNS-active agents, where its conformational rigidity is key to achieving high receptor affinity and selectivity. researchgate.net

Pharmacological and Biological Research Investigations of 1r 1 Isopropyl 3 Azabicyclo 3.1.0 Hexane Derivatives

Target Identification and Mechanistic Studies of (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane Analogs at a Molecular Level

The unique conformational constraints of the 3-azabicyclo[3.1.0]hexane core have made it an attractive framework in drug discovery. unife.it Researchers have identified and studied the molecular interactions of its derivatives with various biological targets, including receptors and enzymes.

Receptor Binding Profiling and Ligand-Receptor Interactions

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been shown to bind to a variety of receptors, demonstrating their potential as modulators of key signaling pathways in the central nervous system.

One area of significant research has been their activity as opioid receptor ligands . A series of 3-azabicyclo[3.1.0]hexane compounds were designed as novel achiral μ opioid receptor ligands. nih.gov Optimization of the lead structure resulted in compounds with picomolar binding affinity and high selectivity for the μ receptor over δ and κ subtypes. nih.gov

Another important target for these derivatives is the sigma (σ) receptor . Studies on 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives revealed that the (+)-(1R,5S)-isomers exhibit higher affinity for the σ1 receptor compared to their enantiomers. semanticscholar.org

Furthermore, certain analogs have been investigated as dopamine (B1211576) D3 receptor modulators . google.com The absolute configuration of the optical isomers of these compounds was assigned using comparative vibrational circular dichroism (VCD) and optical rotation (OR) analyses. google.com Additionally, compounds such as 1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane have been reported to inhibit the reuptake of norepinephrine (B1679862), serotonin, and dopamine, suggesting their potential use in treating neuropsychiatric disorders. google.com

The analgesic activity of bicifadine (B1205413), 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is specifically attributed to the (+) enantiomer, which possesses the 1R,5S absolute configuration. nih.gov

Below is a table summarizing the receptor binding profiles of selected 3-azabicyclo[3.1.0]hexane derivatives.

Compound/Derivative ClassTarget Receptor(s)Key Findings
3-Azabicyclo[3.1.0]hexane derivativesμ opioid receptorPicomolar binding affinity, selective for μ over δ and κ subtypes. nih.gov
1-Phenyl-3-azabicyclo[3.1.0]hexane derivativesσ1 receptor(+)-(1R,5S)-isomers show higher affinity. semanticscholar.org
Azabicyclo[3.1.0]hexane derivativesDopamine D3 receptorAct as modulators. google.com
1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexaneNorepinephrine, Serotonin, and Dopamine TransportersInhibits reuptake of these monoamines. google.com
Bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane)Not specifiedAnalgesic activity resides in the (+)-(1R,5S) enantiomer. nih.gov

Enzymatic Interactions and Inhibition Kinetics

The constrained bicyclic structure of these compounds also makes them suitable for interacting with the active sites of enzymes.

A significant body of research has focused on their role as dipeptidyl peptidase-IV (DPP-IV) inhibitors . The introduction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives into the P2 region of 2-cyanopyrrolidine compounds led to the development of novel DPP-IV inhibitors. nih.gov Saxagliptin, a potent DPP-IV inhibitor, incorporates the (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety. clinicsearchonline.org

More recently, substituted 3-azabicyclo[3.1.0]hexanes have been identified as ketohexokinase inhibitors . google.com Additionally, in the context of the COVID-19 pandemic, the 3-azabicyclo[3.1.0]hexane scaffold, specifically the (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate residue, is a key component (the P2 residue) of Nirmatrelvir, an inhibitor of the SARS-CoV-2 main protease (Mpro) . nih.gov Studies have shown that dipeptidyl inhibitors with large P2 spiro residues can have favorable characteristics for Mpro inhibition. nih.gov

The following table summarizes the enzymatic interactions of selected derivatives.

Compound/Derivative ClassTarget EnzymeKey Findings
N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivativesDipeptidyl Peptidase-IV (DPP-IV)Act as novel inhibitors. nih.gov
SaxagliptinDipeptidyl Peptidase-IV (DPP-IV)A potent inhibitor containing the azabicyclo[3.1.0]hexane core. clinicsearchonline.org
Substituted 3-azabicyclo[3.1.0]hexanesKetohexokinaseIdentified as inhibitors. google.com
NirmatrelvirSARS-CoV-2 Main Protease (Mpro)The (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a key P2 residue. nih.gov

Investigation of Pharmacophore Models Incorporating the Azabicyclo[3.1.0]hexane Core

Pharmacophore modeling is a crucial tool in understanding the key structural features required for biological activity. For derivatives of 3-azabicyclo[3.1.0]hexane, this approach has been applied to elucidate their interactions with various targets.

For DPP-IV inhibitors , pharmacophore modeling and 3D-QSAR studies have been instrumental in designing potent compounds like saxagliptin. clinicsearchonline.orgjuniperpublishers.com These models help in understanding the intricate three-dimensional structural attributes that are pivotal for their anti-diabetic activity. scribd.com

Pharmacophore modeling has also been used to identify the critical interactions of these analogs at the serotonin transporter (SERT) and norepinephrine transporter (NET) . This aids in the rational design of new drug candidates with desired selectivity profiles.

Structure-Activity Relationship (SAR) Studies for Biological Targets of this compound Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how chemical modifications to a core structure influence its biological activity. unife.it

For µ opioid receptor ligands , SAR studies of 3-azabicyclo[3.1.0]hexane derivatives highlighted the changes to the lead structure that led to compounds with picomolar binding affinity and selectivity. nih.gov

In the case of sigma receptor ligands , SAR studies of 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives demonstrated the importance of the enantiomeric form, with the (+)-(1R,5S)-isomers showing higher affinity for the σ1 receptor. semanticscholar.org

SAR studies on DPP-IV inhibitors explored the induction of conformationally restricted N-(aryl or heteroaryl)-3-azabicyclo[3.1.0]hexane derivatives at the P2 region of 2-cyanopyrrolidine compounds. nih.gov

For monoamine transporter inhibitors , SAR studies of bicifadine analogs have been conducted to understand their inhibitory activity. google.com It was found that for 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (bicifadine), the N-methyl analog showed significant analgesic potency, while N-allyl, N-(cyclopropylmethyl), and N-(n-hexyl) analogs were inactive. nih.gov

In Vitro Biological Screening Methodologies for this compound Derivatives

A variety of in vitro screening methods are employed to evaluate the biological activity of these derivatives.

For potential antitumor agents , a series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] and other spiro-fused derivatives have been screened for their antiproliferative activity against various human and murine tumor cell lines. mdpi.comnih.gov These cell lines include human erythroleukemia (K562), cervical carcinoma (HeLa), melanoma (Sk-mel-2), osteosarcoma (U2OS), T lymphocyte (Jurkat), and mouse colon carcinoma (CT26). mdpi.commdpi.com The half-maximal inhibitory concentration (IC50) values are determined to quantify their cytotoxic effects. mdpi.com

Flow cytometry is used to study the impact of these compounds on the cell cycle, observing for cell accumulation in different phases (e.g., SubG1) and the induction of apoptosis. mdpi.com Confocal microscopy has been utilized to observe changes in cellular morphology, such as the disappearance of actin filaments and a decrease in filopodia-like deformations, which suggests a reduction in cell motility. mdpi.commdpi.com Furthermore, the effect on mitochondrial membrane potential is assessed using fluorescent dyes like JC-1 to understand the mechanism of apoptosis induction. mdpi.com

The following table provides examples of cell lines used in the in vitro screening of these derivatives for anticancer activity.

Cell LineCancer Type
K562Human Erythroleukemia
HeLaHuman Cervical Carcinoma
Sk-mel-2Human Melanoma
U2OSHuman Osteosarcoma
JurkatHuman T-lymphocyte Leukemia
B16Murine Melanoma
CT26Mouse Colon Carcinoma

Metabolic Pathways and Biotransformation Studies of 1r 1 Isopropyl 3 Azabicyclo 3.1.0 Hexane

In Vitro Hepatic and Microbial Metabolism of (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane

No studies detailing the in vitro metabolism of this compound using hepatic models (such as liver microsomes or hepatocytes) or microbial systems have been published. Such studies are essential for identifying potential metabolites and understanding the primary routes of metabolic clearance.

Identification of Metabolites of this compound Using Advanced Analytical Techniques

Consequently, without metabolic studies, there has been no identification of metabolites for this compound. The application of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary to identify and characterize any products of biotransformation.

Enzymatic Systems Involved in the Biotransformation of this compound

The specific enzymatic systems, such as cytochrome P450 (CYP) isoforms or other phase I and phase II enzymes, responsible for the potential biotransformation of this compound have not been identified. Research on other 3-azabicyclo[3.1.0]hexane-containing compounds suggests the involvement of CYP3A4, but this cannot be confirmed for the title compound without direct experimental evidence. medrxiv.org

Stereochemical Aspects of this compound Metabolism

There is no information on the stereochemical aspects of the metabolism of this compound. It is unknown whether its metabolism is stereoselective, meaning if one stereoisomer is metabolized differently than another, or if chiral inversion occurs during its biotransformation.

Advanced Analytical Methodologies for 1r 1 Isopropyl 3 Azabicyclo 3.1.0 Hexane Research

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination of (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane

The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, confirming the enantiomeric purity of this compound is a critical analytical objective. Chiral chromatography, utilizing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the gold standard for this purpose. nih.gov These techniques separate enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the enantiomeric separation of non-volatile or thermally labile compounds. For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A study on related 3-azabicyclo[3.1.0]hexane derivatives demonstrated successful enantiomeric excess determination using HPLC with a chiral column. rsc.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing resolution.

Chiral Gas Chromatography (GC): For volatile amines or those that can be made volatile through derivatization, chiral GC offers high resolution and speed. wiley.com The use of capillary columns coated with cyclodextrin (B1172386) derivatives as the CSP is a common approach. gcms.cz To improve volatility and chromatographic performance, the primary amine group of this compound can be derivatized, for instance, by acylation with trifluoroacetic anhydride. nih.gov The separation of the resulting diastereomeric derivatives on the chiral column allows for precise quantification of the enantiomeric excess (e.e.). Research on analogous 1-phenylalkylamines has shown that factors such as the type of derivative and the oven temperature program significantly affect the separation efficiency. wiley.com

Table 1: Representative Chiral Chromatography Conditions for Analysis of Bicyclic Amines.
TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectorTypical Application Notes
Chiral HPLCCellulose or Amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD)Hexane/Isopropanol mixturesUV/Vis or DADDirect analysis of enantiomers. Optimization of mobile phase composition is key for resolution. rsc.org
Chiral GCModified Cyclodextrins (e.g., β- or γ-cyclodextrin derivatives)Hydrogen or HeliumFlame Ionization Detector (FID)Requires derivatization (e.g., trifluoroacetylation) to enhance volatility and interaction with the CSP. wiley.comnih.gov

Quantitative Analytical Methods for this compound in Research Matrices

Accurate quantification of this compound is essential in various research contexts, from monitoring reaction progress to determining its concentration in complex biological or environmental samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for quantitative analysis.

The method typically involves creating a calibration curve using certified reference standards of the compound at known concentrations. A reversed-phase C18 column is commonly employed, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance. For compounds lacking a strong chromophore, derivatization with a UV-absorbing tag may be necessary. Method validation is a critical step, ensuring the method's linearity, accuracy, precision, and sensitivity (limit of detection and quantification) meet the requirements of the specific application. nih.gov

Hyphenated Techniques (GC-MS, LC-MS/MS) for Characterization and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the specificity and sensitivity of mass spectrometry (MS), are indispensable for the analysis of this compound, especially at low concentrations or in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high-resolution separation of GC with the mass-selective detection of MS. It is an excellent tool for identifying and quantifying volatile compounds. For this compound, derivatization is often employed to increase volatility. The mass spectrometer provides a mass spectrum for the eluted compound, which serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries or a reference standard. In quantitative studies, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for quantifying analytes in complex biological matrices such as plasma or urine. nih.govresearchgate.net The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The first mass spectrometer (Q1) selects the precursor ion (the ionized molecule of interest), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then detects specific fragment ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, minimizing interference from the sample matrix. nih.gov

Table 2: Comparison of Hyphenated Analytical Techniques.
TechniquePrincipleIonization MethodKey AdvantagesCommon Application
GC-MSSeparation of volatile compounds followed by mass-based detection.Electron Ionization (EI)Excellent for structural elucidation via fragmentation patterns; high chromatographic efficiency.Impurity profiling, identification of unknown volatile components.
LC-MS/MSSeparation of non-volatile compounds with highly selective mass detection.Electrospray Ionization (ESI)Extremely high sensitivity and selectivity (MRM mode); suitable for complex matrices. technologynetworks.comQuantification in biological fluids (e.g., plasma, urine), metabolite identification. nih.gov

Historical Context, Patent Landscape, and Future Research Directions

Seminal Discoveries and Initial Syntheses Involving the Azabicyclo[3.1.0]hexane Scaffold

The journey into the synthesis of the azabicyclo[3.1.0]hexane core has been marked by a variety of innovative chemical strategies. Early research efforts were dedicated to establishing reliable methods for constructing this bicyclic system, which consists of a fused cyclopropane (B1198618) and pyrrolidine (B122466) ring.

Initial synthetic approaches can be broadly categorized into three main groups:

Annulation: Building a new ring onto an existing pyrrole or cyclopropane structure.

Tandem Ring Closure: Sequentially forming the two rings in a single reaction cascade.

Simultaneous Ring Formation: Constructing both the cyclopropane and pyrrolidine rings at the same time.

One of the foundational methods involved the intramolecular cyclopropanation of allylic diazomethanes. This approach, often catalyzed by transition metals like rhodium or copper, proved effective in creating the fused bicyclic structure. Another significant early strategy was the [3+2] cycloaddition of azomethine ylides with cyclopropenes, which provided a direct route to the 3-azabicyclo[3.1.0]hexane skeleton. These seminal methods laid the groundwork for the more advanced and stereoselective syntheses that would follow.

Evolution of Synthetic Strategies for (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane and Related Compounds

As the therapeutic potential of azabicyclo[3.1.0]hexane derivatives became more apparent, chemists sought to develop more efficient and stereoselective synthetic routes. The focus shifted towards methods that could precisely control the stereochemistry of the molecule, which is crucial for its biological activity.

The synthesis of enantiomerically pure compounds like this compound has been advanced through several key developments:

Catalytic Asymmetric Synthesis: The use of chiral catalysts has enabled the enantioselective synthesis of the azabicyclo[3.1.0]hexane core. For instance, chiral copper and rhodium complexes have been employed in asymmetric cyclopropanation reactions to produce the desired enantiomer with high selectivity.

Transition-Metal-Free Approaches: To avoid the cost and potential toxicity of heavy metals, transition-metal-free catalytic systems have been developed. These often rely on organocatalysts or photochemical methods. mdpi.com For example, a photochemical decomposition of CHF2-substituted pyrazolines has been shown to be an efficient way to produce certain 3-azabicyclo[3.1.0]hexane derivatives. mdpi.com

A notable example of a synthetic route involves the reaction of 2-arylacetonitrile with epichlorohydrin, which produces a cyclopropanecarbonitrile (B140667) intermediate. This can then be further modified to introduce the desired isopropyl group and form the final azabicyclo[3.1.0]hexane product. google.com

Table 1: Key Synthetic Strategies for the Azabicyclo[3.1.0]hexane Scaffold

Synthetic Strategy Description Key Features
Intramolecular Cyclopropanation Cyclization of an allylic precursor containing a diazo group, often catalyzed by a transition metal. Effective for forming the fused ring system.
[3+2] Cycloaddition Reaction of an azomethine ylide with a cyclopropene (B1174273) to form the bicyclic structure. Provides direct access to the core scaffold.
Catalytic Asymmetric Synthesis Use of chiral catalysts to control the stereochemistry of the final product. Enables the production of enantiomerically pure compounds.
Photochemical Decomposition Light-induced reaction of pyrazoline derivatives to form the cyclopropane ring. A metal-free approach with mild reaction conditions. mdpi.com

Patent Literature Analysis Pertaining to this compound and its Applications

The patent landscape for this compound and related compounds reveals a strong focus on their therapeutic applications, particularly in the area of central nervous system disorders.

Several key patents highlight the utility of this scaffold:

Dopamine (B1211576) D3 Receptor Modulators: A European patent describes azabicyclo[3.1.0]hexane derivatives as modulators of dopamine D3 receptors, which are implicated in a variety of neuropsychiatric conditions. googleapis.com The patent details the synthesis of these compounds and their potential use in treating disorders such as schizophrenia, addiction, and depression.

Opioid Receptor Ligands: The 3-azabicyclo[3.1.0]hexane core has been incorporated into compounds designed as µ opioid receptor ligands. nih.gov These have been investigated for the treatment of pruritus (itching) in dogs, demonstrating the versatility of this scaffold beyond human medicine. nih.gov

Neuroleptic Agents: International patent applications have disclosed azabicycloalkane derivatives, including those with the 3-azabicyclo[3.1.0]hexane structure, as potential neuroleptic agents for the treatment of psychosis.

While specific patents for this compound are not as prevalent as for the broader class of compounds, the existing patent literature strongly suggests that derivatives with this core structure are of significant interest to the pharmaceutical industry. The focus on neuropsychiatric and neurological disorders indicates a clear direction for the commercial development of these compounds.

Emerging Applications and Potential Research Avenues for this compound

Beyond the established applications in central nervous system disorders, the unique structural and chemical properties of this compound open up several exciting avenues for future research and development.

Antitumor Agents: The azabicyclo[3.1.0]hexane scaffold is a component of several natural products with potent antitumor activity, such as Duocarmycin SA and CC-1065. google.com These compounds derive their anticancer effects from their ability to alkylate DNA. google.com This suggests that novel derivatives of this compound could be designed as next-generation DNA-alkylating agents for cancer therapy.

Antibacterial Agents: There is a pressing need for new antibiotics to combat the rise of drug-resistant bacteria. The azabicyclo[3.1.0]hexane core has been incorporated into novel analogues of anacardic acid, which have shown promising antibacterial activity. asianpubs.org Further research could explore the potential of this compound as a building block for new classes of antibiotics.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives have been explored as inhibitors of DPP-IV, an enzyme involved in glucose metabolism. nih.gov This makes them potential candidates for the treatment of type 2 diabetes. The specific stereochemistry of this compound could offer advantages in terms of potency and selectivity for this target.

The development of new synthetic methodologies will also play a crucial role in unlocking the full potential of this compound. More efficient and scalable syntheses will enable the production of a wider range of derivatives for biological screening and drug discovery programs.

Challenges and Opportunities in the Field of Azabicyclo[3.1.0]hexane Chemistry

The field of azabicyclo[3.1.0]hexane chemistry, while full of promise, is not without its challenges. The synthesis of these complex, three-dimensional molecules can be difficult, often requiring multiple steps and sophisticated catalytic systems. Achieving high levels of stereocontrol remains a significant hurdle, particularly on an industrial scale.

However, these challenges also present opportunities for innovation. The development of new catalytic systems, particularly those that are more sustainable and cost-effective, would be a major advance. There is also a need for a deeper understanding of the structure-activity relationships of these compounds, which would enable the more rational design of new therapeutic agents.

The continued exploration of the biological properties of this compound and its derivatives is likely to uncover new therapeutic applications. As our understanding of the molecular basis of disease grows, the unique chemical space occupied by this scaffold will undoubtedly provide a rich source of inspiration for the next generation of medicines.

Q & A

Q. What are the key synthetic methodologies for (1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane and its derivatives?

Answer: The compound is synthesized via hydride reduction of cyclopropanedicarboximides, followed by functional group transformations (e.g., ether cleavage, alkylation). For enantiomerically pure forms, asymmetric synthesis or resolution is critical. For example, bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) was prepared via enantioselective reduction, with the active (+) enantiomer confirmed by X-ray crystallography . Recent advances include Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborates to introduce heteroaryl groups at the 1-position .

Q. How is the stereochemistry of this compound confirmed?

Answer: Single-crystal X-ray diffraction is the gold standard for determining absolute configuration (e.g., 1R,5S for active enantiomers) . Complementary methods include 2D-NOESY NMR to analyze spatial correlations between protons, particularly in epoxide-containing derivatives . Polarimetry ([α]D measurements) and chiral chromatography are used to assess enantiopurity .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR : Identifies substituent positions and stereochemistry. For example, methine protons in bicyclic systems show distinct splitting patterns .
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in sigma receptor binding?

Answer: (+)-(1R,5S)-enantiomers exhibit higher σ1 receptor affinity compared to (–)-(1S,5R)-isomers. For example, (+)-(1R,5S)-14 showed 10-fold higher σ1 selectivity over σ2 receptors, while (–)-(1S,5R)-14 preferred σ2 . Methodologically, competitive binding assays (e.g., using [³H]DTG for σ1/σ2) and molecular docking studies are employed to correlate stereochemistry with activity .

Q. How can researchers resolve contradictions in enantiomer activity data?

Answer: Discrepancies arise from receptor subtype selectivity and assay conditions. For example, N-phenethyl derivatives like (+)-(1R,5S)-18 showed reversed σ1/σ2 selectivity compared to racemic mixtures . To address this:

  • Use radioligand binding assays under standardized conditions (e.g., membrane preparations from transfected cells).
  • Validate results with functional assays (e.g., calcium flux for σ1-mediated signaling).
  • Conduct molecular dynamics simulations to assess binding pocket interactions .

Q. What strategies optimize analgesic potency in bicyclohexane derivatives?

Answer: Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) enhance analgesic activity in rodent models. N-Alkylation studies reveal that methyl groups retain potency (e.g., 27d), while bulkier substituents (allyl, hexyl) abolish activity . Key steps:

  • Structure-activity relationship (SAR) studies with systematic substitution.
  • In vivo pain assays (e.g., mouse writhing, rat paw-pressure) paired with pharmacokinetic profiling .

Q. How are 3-azabicyclo[3.1.0]hexane derivatives applied in antiviral drug design?

Answer: The bicyclic scaffold is used in HCV NS3 protease inhibitors (e.g., SCH 503034). Design strategies include:

  • Introducing hydrogen-bonding groups (e.g., carboxamide) to target the protease active site.
  • Optimizing bioavailability via ethyl ester prodrugs.
  • X-ray crystallography of inhibitor-enzyme complexes to refine steric and electronic interactions .

Q. What recent advances exist in synthesizing 1-heteroaryl derivatives?

Answer: Tertiary trifluoroborate salts enable sp³-sp² cross-couplings with aryl/heteroaryl halides. Key methodologies:

  • Suzuki-Miyaura Coupling : Broad substrate scope (pyridines, thiophenes).
  • Chan-Evans-Lam Coupling : Constructs C-tertiary arylamines at the ring juncture .
  • Transition-metal-free routes (e.g., cyclopropanation of enamines) .

Notes

  • Avoided references to commercial sources (e.g., ) per guidelines.
  • Methodological emphasis ensures reproducibility in experimental design.
  • Contradictions in data (e.g., σ1/σ2 selectivity shifts) are addressed through multi-assay validation .

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